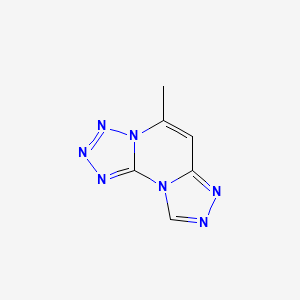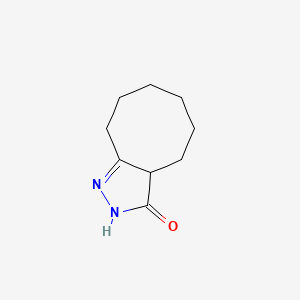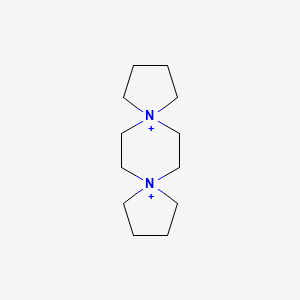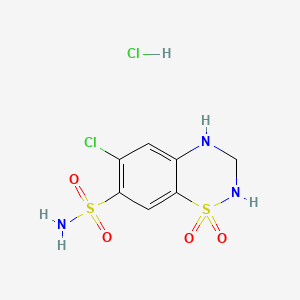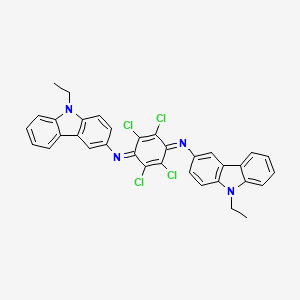
9H-Carbazol-3-amine, N,N'-(2,3,5,6-tetrachloro-2,5-cyclohexadiene-1,4-diylidene)bis[9-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Carbazol-3-amine, N,N’-(2,3,5,6-tetrachloro-2,5-cyclohexadiene-1,4-diylidene)bis[9-ethyl-]: is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazol-3-amine, N,N’-(2,3,5,6-tetrachloro-2,5-cyclohexadiene-1,4-diylidene)bis[9-ethyl-] typically involves the reaction of 3-amino-9-ethylcarbazole with tetrachlorocyclohexadiene under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbazole derivatives, while reduction can produce reduced amine compounds .
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of advanced organic materials, including dyes and pigments. Its unique structure allows for the development of materials with specific electronic and optical properties .
Biology: In biological research, the compound can be used as a fluorescent probe for imaging and detection purposes. Its ability to interact with biological molecules makes it valuable in various biochemical assays .
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, the compound is used in the production of high-performance polymers and coatings. Its stability and reactivity make it suitable for applications in advanced manufacturing processes .
作用機序
The mechanism of action of 9H-Carbazol-3-amine, N,N’-(2,3,5,6-tetrachloro-2,5-cyclohexadiene-1,4-diylidene)bis[9-ethyl-] involves its interaction with specific molecular targets. The compound can bind to various proteins and enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
3-Amino-9-ethylcarbazole: A related compound with similar structural features but different reactivity and applications.
9-Ethyl-9H-carbazol-3-amine: Another similar compound used in organic synthesis and material science.
Uniqueness: The uniqueness of 9H-Carbazol-3-amine, N,N’-(2,3,5,6-tetrachloro-2,5-cyclohexadiene-1,4-diylidene)bis[9-ethyl-] lies in its specific structural arrangement and the presence of tetrachlorocyclohexadiene moiety. This unique structure imparts distinct electronic and optical properties, making it valuable for specialized applications in advanced materials and electronic devices .
特性
CAS番号 |
63870-33-7 |
|---|---|
分子式 |
C34H24Cl4N4 |
分子量 |
630.4 g/mol |
IUPAC名 |
2,3,5,6-tetrachloro-1-N,4-N-bis(9-ethylcarbazol-3-yl)cyclohexa-2,5-diene-1,4-diimine |
InChI |
InChI=1S/C34H24Cl4N4/c1-3-41-25-11-7-5-9-21(25)23-17-19(13-15-27(23)41)39-33-29(35)31(37)34(32(38)30(33)36)40-20-14-16-28-24(18-20)22-10-6-8-12-26(22)42(28)4-2/h5-18H,3-4H2,1-2H3 |
InChIキー |
JLANNKKWKSPTRQ-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)N=C3C(=C(C(=NC4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)C(=C3Cl)Cl)Cl)Cl)C7=CC=CC=C71 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-ethyl-6-methyl-3-[(4-methyl-1,3-benzoxazol-2-yl)methylamino]-1H-pyridin-2-one](/img/structure/B12804599.png)
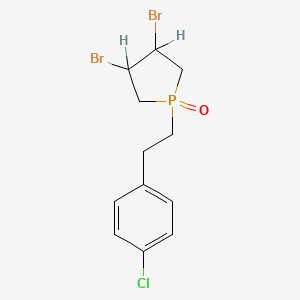

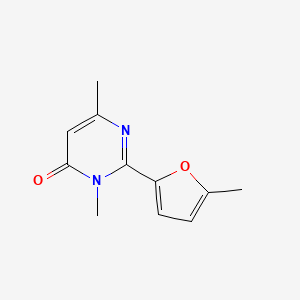
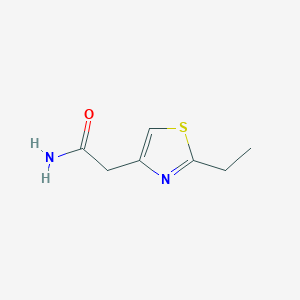

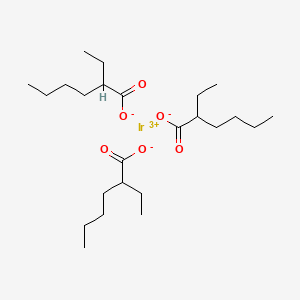
![Diethyl 4-acetyl-8-cyano-5-methyl-1,6,10-triazatricyclo[5.3.0.02,4]deca-5,7,9-triene-2,3-dicarboxylate](/img/structure/B12804643.png)

